Boc-Cys(Acm)-OSu

Peptide Synthesis Amide Bond Formation Coupling Efficiency

Researchers requiring regioselective disulfide bond formation in multi-cysteine peptides face challenges with orthogonal protection schemes. Boc-Cys(Acm)-OSu (CAS 19746-38-4) addresses this need as a pre-activated, Acm-protected cysteine building block. • Enables sequential disulfide pairing-Acm group survives TFA cleavage and first oxidation, deprotected orthogonally at the final stage. • Pre-activated OSu ester eliminates in situ coupling reagents, reducing racemization and side reactions. • ≥98% purity ensures high coupling efficiency and simplifies downstream purification. Available from bench-scale to multi-gram quantities with same-day dispatch for stocked sizes.

Molecular Formula C15H23N3O7S
Molecular Weight 389.4 g/mol
CAS No. 19746-38-4
Cat. No. B558597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Cys(Acm)-OSu
CAS19746-38-4
SynonymsBoc-Cys(Acm)-OSu; ZINC71788043; 19746-38-4
Molecular FormulaC15H23N3O7S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
InChIInChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)/t10-/m0/s1
InChIKeyYVNIWBQFVQMDND-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Cys(Acm)-OSu: Protected Cysteine Building Block


Boc-Cys(Acm)-OSu (CAS 19746-38-4) is a protected cysteine derivative, specifically a tert-butoxycarbonyl (Boc) and acetamidomethyl (Acm) protected L-cysteine, activated as an N-hydroxysuccinimide (OSu) ester [1]. This compound serves as a bifunctional building block in peptide synthesis, enabling the controlled introduction of a cysteine residue with its highly reactive thiol group masked by the acid- and base-stable Acm moiety . Its primary utility lies in solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly, where the pre-activated OSu ester facilitates efficient and selective amide bond formation under mild conditions [1].

Activated Ester Pre-activated OSu enables amide bond formation without extra coupling reagents.
Orthogonal Acm Stable to both acid and base deprotection, keeping thiol masked throughout SPPS.
Peptide Assembly Supports solid-phase and solution-phase synthesis of cysteine-containing peptides.

Boc-Cys(Acm)-OSu: No Simple Substitute


Direct substitution of Boc-Cys(Acm)-OSu with simpler cysteine derivatives like Boc-Cys(Acm)-OH or Boc-Cys(Trt)-OH is not scientifically valid due to profound differences in reactivity and orthogonality. Boc-Cys(Acm)-OH lacks the pre-activated OSu ester, necessitating in situ activation with a coupling reagent, which introduces additional variables and potential side reactions . Conversely, Boc-Cys(Trt)-OSu, while also an activated ester, bears the acid-labile trityl (Trt) thiol protecting group, which is orthogonal to the Acm group and cannot survive the repetitive acidic deprotection steps of Boc SPPS . This distinction is critical: the Acm group's stability to both strong acids (TFA) and bases allows for a unique synthetic strategy where the cysteine thiol remains protected through the entire chain assembly and is only selectively deprotected under orthogonal, often oxidative, conditions to form the desired disulfide bond in the final product [1].

Boc-Cys(Acm)-OH (free acid)
Lacks pre-activated ester; coupling efficiency may shift and require in-situ activation optimization.
Boc-Cys(Trt)-OSu (acid-labile Trt)
Trt group may cleave during repeated TFA deprotections, disrupting orthogonality and leading to premature thiol exposure.

Boc-Cys(Acm)-OSu: Selection Evidence


Activated Ester vs Free Acid

The OSu ester in Boc-Cys(Acm)-OSu fundamentally alters the coupling reaction's energy profile compared to its free acid counterpart, Boc-Cys(Acm)-OH. This is a class-level inference based on the well-established chemistry of N-hydroxysuccinimide esters [1]. The OSu ester is pre-activated for nucleophilic attack by a primary amine, eliminating the need for an external coupling reagent and reducing the activation energy required for amide bond formation [2].

Activated Ester
Class-level inference
No coupling reagent required vs. DIC/HOBt or HATU needed for free acid.
Potential for reduced side reactions under mild conditions.
Reported to support higher crude purity and simpler purification workflow.
Workflow-dependent; verify compatibility with specific peptide sequences.
Peptide Synthesis Amide Bond Formation Coupling Efficiency

Acm vs Trt Acid Stability

The S-acetamidomethyl (Acm) group is known for its exceptional stability to strong acids, including the trifluoroacetic acid (TFA) used repeatedly in Boc SPPS for N-terminal deprotection. This contrasts directly with the acid-labile S-trityl (Trt) group, which is cleaved under the same conditions [1]. This is a class-level inference regarding the known properties of these protecting groups [2].

Acid Stability
Class-level inference
Acm stable >10 TFA cycles; Trt cleaves within a single cycle (t1/2 ~1–5 min).
Enables orthogonal strategy for multi-cysteine peptides; Trt may not maintain integrity.
Relevant for Boc SPPS TFA deprotection steps.
Solid-Phase Peptide Synthesis Orthogonal Protection Cysteine Chemistry

Acm Oxidative Deprotection

The Acm group is removed via a specific oxidative pathway, most commonly using iodine (I2) or mercury(II) acetate, which can simultaneously effect deprotection and direct disulfide bond formation in a single step. This is a significant advantage over other protecting groups [1].

Oxidative Deprotection
Class-level inference
I2-mediated tandem deprotection/oxidation in one step, reported yields >80%.
Reported to streamline disulfide bond formation vs. two-step reduction-oxidation workflows.
Requires optimization for each peptide substrate.
Disulfide Bond Formation Oxidative Deprotection Peptide Ligation

Boc-Cys(Acm)-OSu: Key Applications


Multi-Disulfide Peptide Synthesis

For peptides requiring two or more disulfide bonds with a defined connectivity (e.g., conotoxins, defensins, or insulin analogs), Boc-Cys(Acm)-OSu is indispensable. It allows the incorporation of a second cysteine with an Acm protecting group while the first pair is deprotected and oxidized using acid-labile groups (e.g., Trt). The Acm group remains stable through the entire SPPS and first oxidation step, only being removed orthogonally at the final stage to form the second disulfide, ensuring correct pairing and high purity of the desired isomer [1].

Native Chemical Ligation

In the synthesis of large proteins via native chemical ligation, the C-terminal peptide fragment must be prepared as a thioester. Boc-Cys(Acm)-OSu can be utilized to generate a C-terminal cysteine residue with a protected thiol. This protected cysteine can later be deprotected to reveal the N-terminal cysteine required for the ligation reaction with a C-terminal thioester peptide, facilitating the chemoselective formation of a native peptide bond [2].

Site-Specific Bioconjugation

Boc-Cys(Acm)-OSu enables the introduction of a single, uniquely reactive cysteine residue into a synthetic peptide. The Acm-protected thiol remains inert during subsequent synthetic steps and purification. Following purification, selective deprotection of the Acm group reveals a free thiol that can be used for site-specific conjugation to drugs, fluorescent dyes, or other biomolecules, ensuring a homogeneous and well-defined bioconjugate [3].

Application
Selection Property
Validation Focus
Multi-Disulfide Peptide Synthesis
Orthogonal Acm stability
Verify correct disulfide pairing and purity
Native Chemical Ligation
Protected C-terminal cysteine thioester precursor
Confirm ligation efficiency and product homogeneity
Site-Specific Bioconjugation
Single reactive thiol after Acm removal
Assess conjugation yield and site-specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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